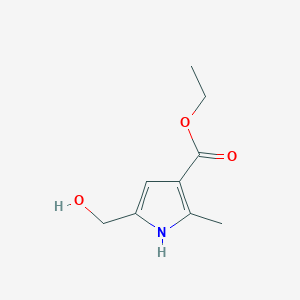

ethyl 5-(hydroxymethyl)-2-methyl-1H-pyrrole-3-carboxylate

Description

Ethyl 5-(hydroxymethyl)-2-methyl-1H-pyrrole-3-carboxylate is a pyrrole derivative featuring a hydroxymethyl group at position 5, a methyl group at position 2, and an ethyl ester at position 2. Pyrroles are heterocyclic aromatic compounds with a five-membered ring structure containing one nitrogen atom.

Properties

IUPAC Name |

ethyl 5-(hydroxymethyl)-2-methyl-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-3-13-9(12)8-4-7(5-11)10-6(8)2/h4,10-11H,3,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRKPZBXFQUGECX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C1)CO)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(hydroxymethyl)-2-methyl-1H-pyrrole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with an appropriate amine, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high yield. The process may include steps such as esterification, cyclization, and purification through distillation or crystallization. The use of advanced analytical techniques ensures the compound meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(hydroxymethyl)-2-methyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The ester group can be reduced to alcohols under suitable conditions.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxymethyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted pyrrole derivatives.

Scientific Research Applications

Medicinal Applications

Anticancer Activity

Research indicates that compounds similar to ethyl 5-(hydroxymethyl)-2-methyl-1H-pyrrole-3-carboxylate can inhibit specific kinases involved in cancer progression. For example, studies have focused on the development of selective inhibitors for the extracellular signal-related kinase 5 (ERK5), which is implicated in cellular proliferation and survival pathways in cancer cells. Compounds derived from pyrrole structures have shown promise as potential ERK5 inhibitors, suggesting that this compound may also possess similar properties .

Antimicrobial Properties

A series of pyrrole derivatives were synthesized and evaluated for their antimicrobial activities. The results demonstrated that these compounds exhibited significant antibacterial and antifungal effects against various pathogens, indicating that this compound could be developed into effective antimicrobial agents .

Cardiotonic Effects

Pyrrole derivatives have been explored for their cardiotonic properties, enhancing the contractility of cardiac muscles. This compound may contribute to this field by serving as a lead compound for developing new cardiotonic drugs .

Agricultural Applications

Pesticide Development

The synthesis of novel pyrrole derivatives has been investigated for their potential use as pesticides. Compounds with similar structures to this compound have shown effectiveness against agricultural pests, making them candidates for developing new agrochemicals .

Materials Science Applications

Polymer Chemistry

Pyrrole derivatives are valuable in polymer chemistry due to their ability to form conductive polymers. This compound can be utilized in synthesizing conductive materials, which have applications in electronics and sensor technologies.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions, including cyclization and functional group modifications. The following table summarizes key synthesis parameters:

| Synthesis Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Cyclization | Methyl acrylate, amine | 80 |

| Hydrolysis | Strong acid/base | 75 |

| Esterification | Acid catalyst, alcohol | 85 |

Case Study 1: Antimicrobial Evaluation

A study synthesized a series of pyrrole derivatives, including this compound, and tested their antimicrobial activity against common pathogens such as E. coli and Staphylococcus aureus. The results showed that certain derivatives had zones of inhibition greater than those of standard antibiotics .

Case Study 2: Cancer Inhibition

In a pharmacological study, a compound related to this compound was tested for its ability to inhibit ERK5 activity in cancer cell lines. The study found significant inhibition at nanomolar concentrations, highlighting the potential of this chemical class as cancer therapeutics .

Mechanism of Action

The mechanism by which ethyl 5-(hydroxymethyl)-2-methyl-1H-pyrrole-3-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to modulate biochemical pathways. The hydroxymethyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s activity and specificity.

Comparison with Similar Compounds

Key Observations :

Antioxidant Potential

- Target Compound : Hydroxymethyl groups may donate hydrogen atoms to neutralize radicals, though direct data are lacking.

- Hydrazone 8d : Exhibits superior DPPH and ABTS radical scavenging (IC50 ~12 µM) due to electron-donating methoxy and hydroxyl groups .

- Hydrazide 12: Moderate antioxidant activity, as bromophenyl groups are less effective in radical quenching compared to phenolic substituents .

Neuroprotective Effects

Biological Activity

Ethyl 5-(hydroxymethyl)-2-methyl-1H-pyrrole-3-carboxylate is a pyrrole derivative that has garnered attention for its potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a hydroxymethyl group, which is significant for its biological interactions. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes.

The biological activity of this compound can be attributed to its interaction with various molecular targets. Similar compounds have been shown to affect enzyme activity and cellular signaling pathways:

- Binding Affinity : The compound may bind to nucleophilic sites on proteins, potentially inhibiting their function.

- Cellular Interaction : It can engage in π-π stacking interactions with aromatic residues in proteins, influencing their structural conformation and activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . In studies involving various bacterial strains, the compound demonstrated effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MIC) in the low microgram per milliliter range .

Cytotoxicity and Antitumor Activity

The compound has also been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies show that it induces dose-dependent cytotoxicity against several tumor cell lines, including:

- MCF-7 (breast cancer)

- LoVo (colon cancer)

- SK-OV-3 (ovarian cancer)

The results indicate that higher concentrations lead to significant reductions in cell viability, suggesting potential as an anticancer agent .

Study 1: Antimicrobial Evaluation

In a comparative study, this compound was tested alongside other pyrrole derivatives. It exhibited superior antimicrobial properties with an IC50 value below 10 nM against specific bacterial enzymes, reinforcing its potential for drug development targeting infectious diseases .

Study 2: Cytotoxicity Assessment

A comprehensive cytotoxicity assessment conducted on aquatic crustaceans (Artemia franciscana and Daphnia magna) revealed varying toxicity levels. This compound displayed moderate toxicity towards these organisms, indicating a need for further exploration of its environmental impact and safety profile .

Data Table: Biological Activity Summary

| Biological Activity | Effect | Target Organisms/Cells | IC50/MIC Values |

|---|---|---|---|

| Antimicrobial | Effective | Staphylococcus aureus, E. coli | <10 nM |

| Cytotoxicity | Dose-dependent reduction | MCF-7, LoVo, SK-OV-3 | Varies (high at >100 µM) |

| Environmental Toxicity | Moderate toxicity | Artemia franciscana, Daphnia magna | Moderate to high |

Q & A

Q. What are the common synthetic routes for ethyl 5-(hydroxymethyl)-2-methyl-1H-pyrrole-3-carboxylate, and how can reaction yields be optimized?

The compound is typically synthesized via cyclization or functionalization of pyrrole precursors. For example, ethyl pyrrole-3-carboxylate derivatives are often prepared through reactions involving trichloroacetyl chloride or substituted benzoyl chlorides under controlled conditions. Yield optimization (e.g., 40–48% in related compounds) requires careful selection of catalysts, temperature control (e.g., reflux in anhydrous ether), and purification via column chromatography . Lower yields in some studies (e.g., 23% for similar derivatives) may result from competing side reactions or incomplete intermediate stabilization .

Q. How is the structure of this compound validated experimentally?

Structural confirmation relies on spectroscopic techniques:

- 1H/13C NMR : Key signals include the hydroxymethyl proton (δ ~3.90–4.34 ppm as a triplet) and the ester carbonyl carbon (δ ~161.6 ppm) .

- HRMS : Molecular ion peaks ([M+H]+) should match calculated values (e.g., ~260.1287 for C15H17NO3 derivatives) .

- X-ray crystallography : For unambiguous confirmation, single-crystal studies reveal hydrogen-bonded dimeric packing, as seen in analogous pyrrole carboxylates .

Q. What are the critical safety considerations when handling this compound?

While specific safety data for this compound are limited, related pyrrole esters require precautions:

- Avoid inhalation/contact; use PPE (gloves, goggles).

- In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .

- Storage: Keep away from ignition sources due to potential flammability .

Advanced Research Questions

Q. How do substituents on the pyrrole ring influence the reactivity of this compound in cross-coupling reactions?

The hydroxymethyl group at position 5 enhances nucleophilicity, enabling regioselective functionalization (e.g., acylation or alkylation). However, steric hindrance from the 2-methyl group may limit access to position 3. Studies on analogous compounds show that electron-withdrawing substituents (e.g., trifluoromethyl) at position 4 reduce reaction rates in Suzuki-Miyaura couplings .

Q. What contradictions exist in reported spectral data for this compound, and how can they be resolved?

Discrepancies in NMR chemical shifts (e.g., hydroxymethyl proton δ 3.90 vs. 4.34 ppm) may arise from solvent effects (CDCl3 vs. DMSO-d6) or hydrogen bonding in concentrated solutions . To resolve ambiguities, replicate experiments under standardized conditions and compare with computational predictions (DFT studies) .

Q. Why do synthetic yields vary significantly across studies for ethyl pyrrole-3-carboxylate derivatives?

Yield disparities (e.g., 23% vs. 48%) are often due to:

- Reaction kinetics : Longer reaction times may favor byproduct formation.

- Purification methods : Low-yield syntheses may lack efficient separation techniques (e.g., HPLC vs. column chromatography) .

- Substrate sensitivity : The hydroxymethyl group’s susceptibility to oxidation necessitates inert atmospheres or reducing agents .

Q. How can computational methods (e.g., DFT) aid in predicting the reactivity of this compound?

Density Functional Theory (DFT) calculations provide insights into:

- Electrophilic substitution sites : Fukui indices identify position 4 as the most reactive for electrophilic attack .

- Hydrogen-bonding networks : Simulated crystal packing aligns with X-ray data, explaining stability trends .

Methodological Guidance

Q. What strategies improve the crystallization of this compound for X-ray studies?

- Use slow evaporation from a polar aprotic solvent (e.g., DMSO/EtOH mixtures).

- Introduce seeding crystals from analogous structures to template growth .

Q. How should researchers address low reproducibility in synthetic protocols for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.